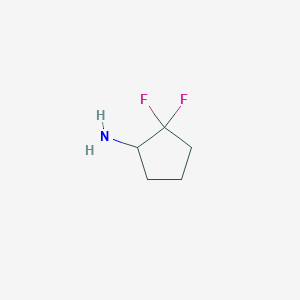
3-Ethyl-3-hydroxypentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-Ethyl-3-hydroxypentanenitrile can be inferred from the methods described for the synthesis of ethers and alkenes. For instance, the synthesis of 3-methyl-3-ethoxy-pentane involves etherification reactions of tertiary olefins with ethanol, which could be analogous to the synthesis of nitrile compounds by substituting the appropriate nitrile precursor . Additionally, the synthesis of 3-ethyl-1-hexyne through alkylation using ethyl bromide suggests a method for introducing an ethyl group into a molecule that could be adapted for the synthesis of 3-Ethyl-3-hydroxypentanenitrile .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Ethyl-3-hydroxypentanenitrile can be complex, with the possibility of isomerization and steric hindrance affecting the overall conformation. X-ray crystallography and density functional theory (DFT) calculations have been used to determine the structure and conformation of ethyl 2-cyano-3-alkoxypent-2-enoates, which could provide a basis for understanding the structure of 3-Ethyl-3-hydroxypentanenitrile . The zwitterionic nature of strongly twisted push-pull ethylenes also offers insight into the electronic structure of molecules with similar substituents .
Chemical Reactions Analysis
The chemical reactivity of molecules related to 3-Ethyl-3-hydroxypentanenitrile can be diverse. For example, 5-hydroxypent-2-enenitriles can undergo intramolecular reactions to form various classes of compounds, which suggests that 3-Ethyl-3-hydroxypentanenitrile may also participate in similar intramolecular reactions . The oxidation of 3-ethylpentane to form 3-acetylpentane under specific conditions indicates that the ethyl group in a pentane molecule can influence the outcome of oxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Ethyl-3-hydroxypentanenitrile can be extrapolated from the properties of related compounds. The distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine suggest that the presence of ethyl groups and hydroxyl groups in a molecule can significantly affect its sensory properties and its behavior in complex mixtures such as wine .
科学的研究の応用
Synthesis and Chemical Reactions
Enzymatic Synthesis
3-Ethyl-3-hydroxypentanenitrile is synthesized through a chemo-enzymatic procedure. For example, Kawano, Hasegawa, and Yasohara (2012) describe the efficient preparation of (R)-3-Hydroxypentanenitrile with high enantiomeric excess by enzymatic reduction, achieving over 99% enantiomeric excess using two enzymatic reactions (Kawano, Hasegawa, & Yasohara, 2012).
Isomerization on Copper
Bartók and Molnár (1980) demonstrate the transformation of 3-ethylpentane-2,3-diol on copper catalysts into various compounds, including 3-ethyl-3-hydroxypentan-2-one, through a 1,2-bond shift isomerization process. This is the first experimental observation of such isomerization on copper (Bartók & Molnár, 1980).
Biochemical and Biological Studies
Bio-based Chemical Production
Vidra and Németh (2017) discuss the production of 3-hydroxypropionic acid, which is related to 3-ethyl-3-hydroxypentanenitrile in terms of chemical structure. This acid is a valuable platform chemical, serving as a precursor for several compounds, and is produced through various metabolic pathways in microorganisms (Vidra & Németh, 2017).
Chemical Communication in Insects
Castracani et al. (2008) investigated the role of 3-ethyl-4-methylpentanol, a compound structurally similar to 3-ethyl-3-hydroxypentanenitrile, in the mating behavior of the slave-making ant Polyergus rufescens. This study provides insights into the chemical communication mechanisms in insects, demonstrating the biological activity of such compounds (Castracani et al., 2008).
作用機序
Target of Action
The primary target of 3-Ethyl-3-hydroxypentanenitrile is the enzyme inosine 5’-monophosphate dehydrogenase . This enzyme plays a crucial role in the purine nucleotide biosynthetic pathway, which is essential for the growth of cells and the production of DNA and RNA .
Mode of Action
3-Ethyl-3-hydroxypentanenitrile interacts with its target enzyme through a process of enzymatic reduction . The compound is reduced by the enzyme, leading to changes in the enzyme’s activity and ultimately affecting the purine nucleotide biosynthetic pathway .
Biochemical Pathways
The affected biochemical pathway is the purine nucleotide biosynthetic pathway . The interaction of 3-Ethyl-3-hydroxypentanenitrile with inosine 5’-monophosphate dehydrogenase disrupts this pathway, leading to downstream effects on cell growth and DNA and RNA production .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Ethyl-3-hydroxypentanenitrile are influenced by its physicochemical parameters . .
Result of Action
The molecular effect of 3-Ethyl-3-hydroxypentanenitrile’s action is the disruption of the purine nucleotide biosynthetic pathway . This disruption can lead to cellular effects such as inhibited cell growth and reduced DNA and RNA production .
特性
IUPAC Name |
3-ethyl-3-hydroxypentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(9,4-2)5-6-8/h9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDECPNJALJVQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


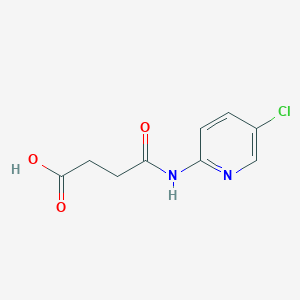
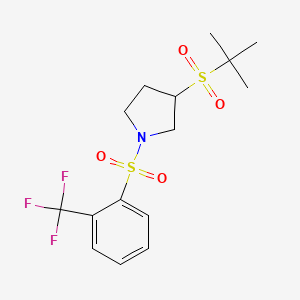
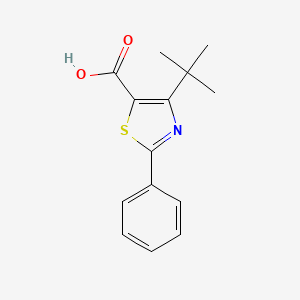
![N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2518081.png)
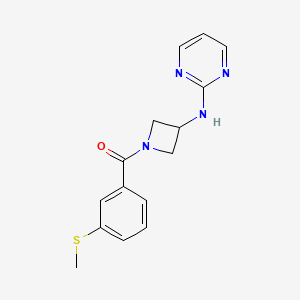
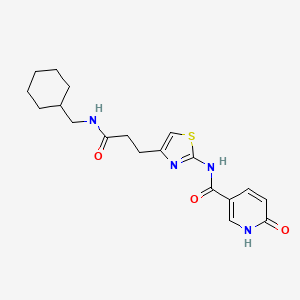
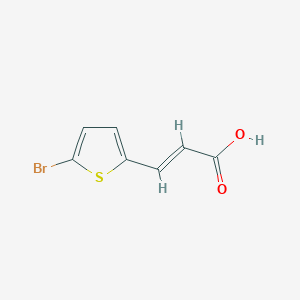
![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)
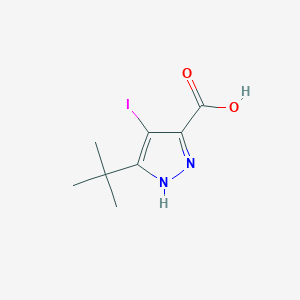
![1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2518089.png)
![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)

